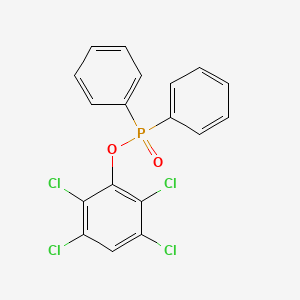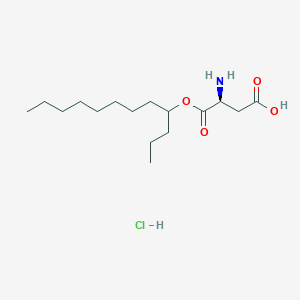![molecular formula C20H24N2O4 B14489814 Methyldesacetylcolchaminone [French] CAS No. 63917-73-7](/img/structure/B14489814.png)
Methyldesacetylcolchaminone [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyldesacetylcolchaminone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of colchicine, a well-known alkaloid used in medical treatments, particularly for gout and familial Mediterranean fever.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyldesacetylcolchaminone typically involves multiple steps, starting from colchicine. The process includes the removal of the acetyl group and the introduction of a methyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Methyldesacetylcolchaminone follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyldesacetylcolchaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles used.
Applications De Recherche Scientifique
Methyldesacetylcolchaminone has a wide range of applications in scientific research, including:
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, colchicine, which is known to affect microtubule formation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions similar to those treated with colchicine, such as gout and certain inflammatory diseases.
Industry: Methyldesacetylcolchaminone is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyldesacetylcolchaminone involves its interaction with cellular components, particularly microtubules. Similar to colchicine, it binds to tubulin, a protein that forms microtubules, inhibiting their polymerization and thus affecting cell division and other microtubule-dependent processes. This interaction disrupts the normal function of cells, leading to its therapeutic effects in conditions like gout and inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldesacetylcolchaminone is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, widely used in medicine for its anti-inflammatory properties.
Desacetylcolchicine: Another derivative with similar biological activities but different pharmacokinetic properties.
Methyldesacetylcolchicine: A closely related compound with slight structural differences that may affect its biological activity.
Uniqueness
Methyldesacetylcolchaminone stands out due to its specific structural modifications, which may confer unique properties in terms of stability, solubility, and biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
63917-73-7 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23) |
Clé InChI |
LAQDWSHXWXOTDO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)



![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)

